Cas no 1174834-52-6 (1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride is a versatile intermediate for synthesizing pharmaceuticals and agrochemicals. Its unique 1H-pyrazole-5-sulfonyl structure offers excellent reactivity and functional group compatibility, facilitating the construction of complex molecules. The presence of two methyl groups enhances solubility and stability, making it an attractive choice for organic synthesis.
1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride structure
1174834-52-6 structure
Product name:1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
CAS No:1174834-52-6
MF:C5H7ClN2O2S
Molecular Weight:194.64
MDL:MFCD12548023
CID:1077610
PubChem ID:45923672

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

    • 2,4-Dimethyl-2H-pyrazole-3-sulfonyl chloride
    • 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride, AldrichCPR
    • DB-116002
    • EN300-210129
    • ZWB83452
    • 2,4-dimethylpyrazole-3-sulfonyl chloride
    • STL583948
    • MFCD12548023
    • 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
    • CS-0441691
    • A910469
    • BS-40549
    • 1174834-52-6
    • AT12074
    • SCHEMBL15549100
    • 1,4-dimethyl-1H-pyrazole-5-sulfonylchloride
    • AKOS005168990
    • SAVUTYCQFZZSEI-UHFFFAOYSA-N
    • 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride
    • MDL: MFCD12548023
    • インチ: InChI=1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3
    • InChIKey: SAVUTYCQFZZSEI-UHFFFAOYSA-N
    • SMILES: O=S(C1=C(C)C=NN1C)(Cl)=O

計算された属性

  • 精确分子量: 193.9916763g/mol
  • 同位素质量: 193.9916763g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 235
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.3Ų
  • XLogP3: 1

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-210129-0.05g
1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
1174834-52-6 95%
0.05g
$86.0 2023-09-16
Enamine
EN300-210129-5.0g
1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
1174834-52-6 95%
5g
$1241.0 2023-05-26
abcr
AB305553-500 mg
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride; 95%
1174834-52-6
500MG
€294.20 2022-03-03
abcr
AB305553-5 g
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride, 95%; .
1174834-52-6 95%
5 g
€1,713.50 2023-07-19
Chemenu
CM487416-1g
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride
1174834-52-6 95%
1g
$282 2022-06-14
Enamine
EN300-210129-10g
1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
1174834-52-6 95%
10g
$1768.0 2023-09-16
Enamine
EN300-210129-10.0g
1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
1174834-52-6 95%
10g
$1768.0 2023-05-26
abcr
AB305553-1g
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride, 95%; .
1174834-52-6 95%
1g
€587.60 2025-02-21
1PlusChem
1P00J35Q-5g
1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride
1174834-52-6 95%
5g
$1330.00 2025-03-01
Key Organics Ltd
BS-40549-5g
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride
1174834-52-6 >95%
5g
£1334.00 2025-02-09

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride 関連文献

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chlorideに関する追加情報

Professional Introduction to 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride (CAS No. 1174834-52-6)

1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride, identified by the CAS number 1174834-52-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, which is a heterocyclic aromatic organic compound consisting of a six-membered ring containing two adjacent nitrogen atoms. The presence of a sulfonyl chloride group at the 5-position and methyl substituents at the 1 and 4 positions enhances its reactivity and utility in synthetic chemistry.

The structural features of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride make it a valuable intermediate in the synthesis of various biologically active molecules. The sulfonyl chloride functionality is particularly noteworthy, as it serves as a versatile handle for further chemical transformations, including nucleophilic substitution reactions that can introduce diverse side chains or functional groups. This adaptability has positioned the compound as a key building block in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their wide-ranging biological activities. Pyrazole derivatives, in particular, have been extensively studied for their potential applications in drug discovery. For instance, modifications of the pyrazole core have led to the identification of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The introduction of sulfonyl chloride groups into these frameworks has further expanded their pharmacological spectrum, enabling the design of more sophisticated molecular architectures.

One of the most compelling aspects of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride is its role in facilitating cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The sulfonyl chloride moiety can be readily converted into an activated intermediate that participates in palladium-catalyzed coupling reactions with boronic acids, halides, and other nucleophiles. These reactions are pivotal in constructing complex molecular structures with high precision and efficiency. Such methodologies have been instrumental in the development of next-generation pharmaceuticals that target intricate disease pathways.

The compound's utility extends beyond simple intermediates; it has been employed in the synthesis of sulfonamides, which are a class of compounds known for their broad therapeutic applications. Sulfonamides exhibit inhibitory effects on various biological targets, making them valuable in treating infections, metabolic disorders, and even certain types of cancer. By serving as a precursor to these derivatives, 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride contributes to the ongoing quest for innovative treatments.

Recent advancements in computational chemistry have also highlighted the importance of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride in drug design. Molecular modeling studies have demonstrated that modifications to this scaffold can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability—critical factors for drug efficacy and safety. These insights have guided researchers in optimizing lead compounds for clinical development.

The synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride itself is a testament to the progress in synthetic methodologies. Modern techniques allow for its preparation with high yield and purity through multi-step sequences that leverage catalytic processes and green chemistry principles. Such improvements not only enhance laboratory efficiency but also align with global efforts to minimize environmental impact.

In conclusion, 1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride (CAS No. 1174834-52-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and reactivity make it indispensable for constructing complex drug molecules with diverse therapeutic potential. As research continues to uncover new applications for this compound and its derivatives, its importance is likely to grow further within the scientific community.

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Amadis Chemical Company Limited
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